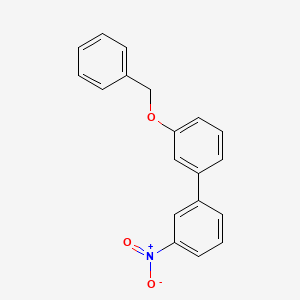

1-(Benzyloxy)-3-(3-nitrophenyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(3-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZDAKSSODVZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742815 | |

| Record name | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-16-6 | |

| Record name | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(Benzyloxy)-3-(3-nitrophenyl)benzene. The document details its molecular and physicochemical properties, outlines a probable synthetic pathway, and discusses its potential applications and safety considerations. This guide is intended for professionals in the fields of chemical research and drug development, offering a foundational understanding of this specific unsymmetrical biphenyl derivative.

Introduction

1-(Benzyloxy)-3-(3-nitrophenyl)benzene is a substituted biphenyl compound characterized by a benzyloxy group and a nitrophenyl group attached to a central benzene ring. The unsymmetrical nature of this molecule, combining an electron-donating benzyloxy group and an electron-withdrawing nitro group, suggests potential for diverse chemical reactivity and applications in areas such as medicinal chemistry and materials science. This guide will synthesize the available data to provide a detailed profile of this compound.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in research and development. This section details the key molecular and physicochemical characteristics of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.

Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO₃ | [1] |

| Molecular Weight | 305.33 g/mol | [1] |

| CAS Number | 1355248-16-6 | [1] |

| IUPAC Name | 1-(Benzyloxy)-3-(3-nitrophenyl)benzene | |

| Synonyms | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | [1] |

Physicochemical Data (Predicted)

| Property | Predicted Value | Source |

| Boiling Point | 471.3 ± 33.0 °C | [1] |

| Density | 1.25 ± 0.1 g/cm³ | [1] |

| XLogP3 | 5.3 | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

Synthesis and Purification

The synthesis of unsymmetrical biphenyls like 1-(Benzyloxy)-3-(3-nitrophenyl)benzene is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The logical and established approach for the synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene involves the Suzuki-Miyaura cross-coupling of a benzyloxy-substituted arylboronic acid or ester with a nitro-substituted aryl halide.

Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.

General Experimental Protocol

The following is a generalized, step-by-step protocol based on established Suzuki-Miyaura coupling procedures. Optimization of specific conditions would be necessary for this particular transformation.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-3-bromobenzene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene are not available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately δ 7.0-8.2 ppm) corresponding to the protons on the three benzene rings. A characteristic singlet for the benzylic methylene protons (-CH₂-) would likely appear around δ 5.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a number of signals in the aromatic region (approximately δ 110-160 ppm). The benzylic carbon signal is expected around δ 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitro group (NO₂) around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O ether linkage will likely show a strong absorption band in the 1250-1000 cm⁻¹ range.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₉H₁₅NO₃ with a precise mass measurement. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 305, along with characteristic fragmentation patterns.

Potential Applications and Reactivity

The specific applications of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene have not been extensively reported. However, its structural motifs suggest potential utility in several areas of chemical research.

-

Medicinal Chemistry: The nitroaromatic moiety can be a precursor to an amino group through reduction. The resulting amino-biphenyl scaffold is present in various biologically active molecules. The benzyloxy group can serve as a protecting group or a key pharmacophoric feature.

-

Materials Science: Biphenyl derivatives are often investigated for their potential in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity introduced by the nitro group could influence the material's electronic properties.

-

Chemical Synthesis: This compound can serve as an intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then undergo a variety of further transformations, such as diazotization or amide bond formation. The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group.

Figure 2: Potential chemical transformations of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene is not publicly available. However, based on the structural components, particularly the nitrobenzene moiety, appropriate safety precautions must be taken.

-

General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents.

-

Toxicology: Nitrobenzene and its derivatives are known to cause methemoglobinemia.[2] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.

Conclusion

1-(Benzyloxy)-3-(3-nitrophenyl)benzene is a compound with interesting structural features that suggest its potential as a versatile intermediate in organic synthesis, with possible applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a solid foundation based on its known molecular formula and weight, predicted physicochemical properties, a probable and well-established synthetic route, and anticipated spectroscopic characteristics. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Benzyloxy)-3-(3-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-(benzyloxy)-3-(3-nitrophenyl)benzene, including its chemical identifiers, structural information, and a plausible synthetic pathway. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper will also detail the synthesis of a key precursor, 3-(3-nitrophenyl)phenol, to provide a foundational understanding for its preparation.

Compound Identification and Structure

1-(Benzyloxy)-3-(3-nitrophenyl)benzene is an aromatic ether derivative. Its structure consists of a central benzene ring substituted at positions 1 and 3. The substituent at position 1 is a benzyloxy group (-OCH₂C₆H₅), and the substituent at position 3 is a 3-nitrophenyl group (-C₆H₄NO₂).

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-(Benzyloxy)-3-(3-nitrophenyl)benzene | Echemi[1] |

| CAS Number | 1355248-16-6 | Echemi[1] |

| Molecular Formula | C₁₉H₁₅NO₃ | Echemi[1] |

| Molecular Weight | 305.33 g/mol | Echemi[1] |

| SMILES | O(c1cccc(c1)c2cccc(c2)[O-])Cc3ccccc3 | Manually Generated |

| InChIKey | Generated from SMILES |

Chemical Structure

The structural formula of 1-(benzyloxy)-3-(3-nitrophenyl)benzene is depicted below.

Figure 1: Chemical structure of 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

Synthesis and Methodologies

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages:

-

Synthesis of the Precursor: Preparation of 3-(3-nitrophenyl)phenol.

-

Etherification: Williamson ether synthesis to yield the final product.

Figure 2: Proposed synthetic workflow for 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)phenol (Illustrative)

As the synthesis of the final product hinges on the availability of 3-(3-nitrophenyl)phenol, a plausible laboratory-scale preparation for this precursor is outlined below. This protocol is based on established methodologies for the synthesis of related biaryl compounds.

Materials:

-

3-Bromo-1-nitrobenzene

-

3-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-1-nitrobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-(3-nitrophenyl)phenol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical and Spectroscopic Data (Predicted)

Due to the absence of experimental data in public repositories, the following properties are predicted based on the chemical structure using computational models.

| Property | Predicted Value |

| Boiling Point | ~471.3 °C |

| Density | ~1.2 g/cm³ |

| LogP | ~5.3 |

| Topological Polar Surface Area | 55 Ų |

Expected Spectroscopic Features:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the three benzene rings and a characteristic singlet for the benzylic methylene (-CH₂-) protons. The protons on the nitrophenyl ring will likely appear as complex multiplets at a lower field due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for all 19 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.

-

IR Spectroscopy: The infrared (IR) spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (305.33 g/mol ).

Potential Applications and Research Interest

Derivatives of nitrobiphenyl and diaryl ethers have been explored in various fields of chemical and pharmaceutical research. The presence of the nitro group makes this compound a potential precursor for the synthesis of the corresponding amine via reduction. This amino derivative could then be a building block for more complex molecules with potential biological activity. The core structure could be of interest in materials science for its potential optical or electronic properties.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

(Illustrative reference for Suzuki coupling) Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]

-

(Illustrative reference for Williamson ether synthesis) F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007. [Link]

Sources

Methodological & Application

Synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene via Suzuki coupling

Technical Application Note: High-Efficiency Synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(benzyloxy)-3-(3-nitrophenyl)benzene (Target Molecule 3 ). This 3,3'-substituted biaryl scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a precursor for amino-biaryl privileged structures.

The synthesis utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 1-bromo-3-nitrobenzene and (3-(benzyloxy)phenyl)boronic acid . This guide prioritizes experimental reproducibility, addressing the specific electronic mismatch between the electron-deficient nitroarene and the electron-rich ether ring.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond. Two pathways exist, but Pathway A is selected as the primary route due to the commercial availability and stability of the nitro-halide partner and the higher nucleophilicity of the electron-rich boronic acid.

-

Electrophile (Partner A): 1-Bromo-3-nitrobenzene (Electron-poor, facilitates oxidative addition).

-

Nucleophile (Partner B): (3-(Benzyloxy)phenyl)boronic acid (Electron-rich, facilitates transmetallation).

-

Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ with K₂CO₃ in Dioxane/H₂O.

Rationale for Catalyst Selection: While Pd(PPh₃)₄ is common, we utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand possesses a large bite angle, enhancing the reductive elimination step and providing superior stability against the oxidative potential of the nitro group compared to monodentate phosphines [1].

Reaction Mechanism

The reaction follows the catalytic cycle characteristic of Pd(0)/Pd(II) cross-couplings.[1][2][3]

Figure 1: Catalytic Cycle for Nitro-Biaryl Synthesis

Caption: The catalytic cycle involves Oxidative Addition of the nitro-bromide, Transmetallation with the activated boronate, and Reductive Elimination to form the biaryl bond.[1][4][5][6][7][8][9][10][11]

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[8] | Amount (Example Scale) | Role |

| 1-Bromo-3-nitrobenzene | 202.01 | 1.0 | 2.02 g (10 mmol) | Electrophile |

| (3-(Benzyloxy)phenyl)boronic acid | 228.05 | 1.2 | 2.74 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g (30 mmol) | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |

| Water (degassed) | - | - | 10 mL | Solvent (Aqueous) |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times to remove moisture and oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Step 2: Reagent Charging

-

Add 1-Bromo-3-nitrobenzene (2.02 g), (3-(Benzyloxy)phenyl)boronic acid (2.74 g), and K₂CO₃ (4.14 g) to the flask.

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg).

-

Seal the system with a septum.

Step 3: Solvent Addition & Degassing

-

Via syringe, add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

-

Perform a sparge degassing: Insert a long needle connected to the Argon line directly into the solution and bubble gas for 10–15 minutes while stirring. Critical: This ensures the removal of dissolved oxygen.

Step 4: Reaction

-

Place the flask in a pre-heated oil bath at 90°C .

-

Stir vigorously (800 RPM) for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

Step 5: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Filter the biphasic mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate.

-

Separate the layers.[10] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to yield the crude orange/brown oil.

Purification & Characterization

Workflow Visualization

Caption: Purification workflow utilizing automated flash chromatography.

Flash Chromatography Protocol:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 0% to 20% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85% (approx. 2.3 – 2.6 g).

Analytical Data (Expected):

-

¹H NMR (400 MHz, CDCl₃):

- 8.45 (t, 1H, Nitro-H2), 8.20 (d, 1H, Nitro-H4). Diagnostic downfield shift due to NO₂.

- 7.30–7.50 (m, 5H, Benzyl aromatic).

- 5.15 (s, 2H, O-CH ₂-Ph). Diagnostic singlet.

-

Appearance: Pale yellow crystalline solid.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by O₂. | Ensure rigorous degassing (freeze-pump-thaw or sparging). |

| Homocoupling (Biaryl ether dimer) | Excess O₂ or low halide reactivity. | Verify inert atmosphere; add halide slowly if necessary. |

| Dehalogenation (Nitrobenzene formed) | Solvent impurities acting as H-source. | Use high-purity anhydrous dioxane; reduce reaction time. |

| Black Precipitate early in reaction | Rapid Pd precipitation ("Pd Black"). | Add excess ligand (PPh₃ or dppf) to stabilize Pd species. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.[11] Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. youtube.com [youtube.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. prepchem.com [prepchem.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 12. Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene

Welcome to the technical support resource for researchers and drug development professionals engaged in the synthesis of 1-(benzyloxy)-3-(3-nitrophenyl)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common experimental hurdles. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

Q1: What are the primary synthetic strategies for preparing 1-(benzyloxy)-3-(3-nitrophenyl)benzene?

There are two principal disconnection approaches for this target molecule: forming the central carbon-carbon (biaryl) bond or forming the benzylic ether carbon-oxygen bond.

-

C-C Bond Formation (Biaryl Coupling): This is the most common and versatile strategy. The Suzuki-Miyaura cross-coupling reaction is the industry standard for this approach. It involves coupling an aryl halide with an arylboronic acid. For this specific target, the reaction would be between 1-(benzyloxy)-3-bromobenzene and 3-nitrophenylboronic acid .

-

C-O Bond Formation (Etherification): This strategy involves forming the diaryl ether linkage. Methods like the Ullmann condensation or the Buchwald-Hartwig C-O coupling could be employed.[1][2] This would typically involve reacting a phenol with an aryl halide, for example, coupling 3-(3-nitrophenyl)phenol with benzyl bromide. While viable, preparing the substituted phenol precursor adds steps, making the Suzuki-Miyaura route often more direct.

Q2: Why is the Suzuki-Miyaura cross-coupling the preferred method for this synthesis?

The Suzuki-Miyaura reaction is highly favored for several reasons that align with the principles of modern synthetic chemistry[3]:

-

High Functional Group Tolerance: The reaction conditions are compatible with a vast array of functional groups, including the nitro group (NO₂) and the ether linkage in our substrates, which would be problematic for more reactive organometallics like Grignard reagents.[4]

-

Mild Reaction Conditions: The reaction can often be run under relatively mild temperature and base conditions, preserving sensitive functionalities.[5]

-

Commercial Availability of Reagents: Both aryl halides and boronic acids are widely available commercially, simplifying the synthetic workflow.[5]

-

Low Toxicity: The boron-containing reagents and byproducts are generally considered to have low toxicity compared to alternatives like organotin (Stille coupling) or organozinc reagents.[5]

Q3: How critical is the quality of the starting materials and reagents?

The purity and stability of your reagents are paramount and are often the root cause of low yields.

-

Aryl Halide (1-(benzyloxy)-3-bromobenzene): Ensure it is pure and free from contaminants. The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[6] Bromides offer a good balance of reactivity and stability.

-

Boronic Acid (3-nitrophenylboronic acid): Boronic acids are susceptible to degradation, particularly through a process called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is especially true for electron-deficient boronic acids. Always use fresh, high-purity boronic acid or consider converting it to a more stable form, such as a pinacol ester, if you suspect degradation.[6][9]

-

Palladium Catalyst & Ligand: The active form of the catalyst is Pd(0), which is highly sensitive to oxygen.[8] Phosphine ligands are also prone to oxidation. Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere.

Troubleshooting Guide: Improving Reaction Yield

This guide provides solutions to specific problems you might encounter during the Suzuki-Miyaura synthesis of 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

Problem 1: The reaction yield is very low or the reaction fails completely.

Q: I've followed a standard Suzuki protocol, but my yield is less than 20%. What are the most common culprits and how do I fix them?

A low yield is the most frequent issue and can almost always be traced back to a few key areas. A systematic check is the best approach.

Logical Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process.

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Causes & Solutions

| Problem Area | Potential Cause | Recommended Solution |

| Inert Atmosphere | The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. An inadequate inert atmosphere is a common failure point.[8] | Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of high-purity argon or nitrogen throughout the entire reaction setup and duration. |

| Base Quality & Type | The base is crucial for activating the boronic acid for transmetalation.[9] An inappropriate, weak, or clumpy base can stall the reaction. | Use a finely powdered, dry base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10][11] Cesium carbonate is often more effective for challenging couplings but is more expensive. Ensure at least 2-3 equivalents are used. |

| Catalyst Deactivation | The palladium pre-catalyst or the phosphine ligand may have degraded due to improper storage or age. | Use a fresh batch of palladium catalyst and ligand. Consider using more air-stable pre-catalysts like Pd(dppf)Cl₂ or modern Buchwald pre-catalysts which are designed for high activity and stability.[12] |

| Solvent Issues | Using "wet" or non-degassed solvents can lead to catalyst deactivation and side reactions. | Use anhydrous, peroxide-free solvents. Ethereal solvents like dioxane or THF are common, but ensure they are purified if old. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is often used to dissolve the inorganic base.[11] |

Problem 2: Significant formation of side products is observed.

Q: My crude TLC and NMR show multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?

Side reactions are inherent to cross-coupling chemistry but can be minimized by carefully controlling the reaction conditions.[13]

Common Side Reactions in Suzuki Coupling

Caption: Common Side Reactions in Suzuki Coupling.

Troubleshooting Side Products

| Side Product | Identification | Cause | Prevention Strategy |

| Nitrobenzene | From protodeboronation of 3-nitrophenylboronic acid. | This occurs when the boronic acid reacts with a proton source (like water or alcohols) instead of the catalyst, cleaving the C-B bond.[7] Electron-deficient boronic acids are particularly prone to this. | Use fresh, high-quality boronic acid. Minimize water content unless required by the specific protocol. Using a more stable boronic ester (e.g., pinacol or MIDA) can significantly reduce this side reaction.[6][9] |

| 3,3'-Dinitrobiphenyl | From homocoupling of 3-nitrophenylboronic acid. | This happens when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[7][13] | Maintain a strictly inert atmosphere to prevent oxygen from entering the reaction. Ensure the Pd(0) catalyst is active; if using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to Pd(0). |

| Benzyloxybenzene | From dehalogenation of 1-(benzyloxy)-3-bromobenzene. | The aryl halide is reduced instead of coupled. This can happen if a hydride source reacts with the Pd(II)-aryl intermediate.[7][8] | Ensure solvents are pure. Some bases or additives can act as hydride sources. If this is a major issue, screening different solvents and bases may be necessary. |

| Palladium Black | Formation of a black precipitate. | This is aggregated, inactive palladium metal. It indicates catalyst decomposition, which can be caused by high temperatures, incorrect ligand-to-metal ratio, or impurities.[13] | Ensure vigorous stirring. Avoid excessively high temperatures. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often stabilize the palladium species and prevent precipitation.[12] |

Problem 3: The purification of the final product is challenging.

Q: The byproducts are very close to my product on the TLC plate, making column chromatography difficult. What purification strategies can I use?

Purification can indeed be challenging, especially if the homocoupled byproduct (3,3'-dinitrobiphenyl) has a similar polarity to your target molecule.

-

Optimize Chromatography:

-

Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or toluene) can improve separation.

-

Column Size: Use a longer, narrower column for better resolution.

-

-

Recrystallization: This is an excellent method for purification if a suitable solvent can be found. Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where the product crystallizes out while impurities remain in solution.[4]

-

Aqueous Workup: A thorough aqueous workup before chromatography is essential. Wash the organic layer with water and brine to remove the inorganic base and salts. A wash with a dilute acid or base can sometimes help remove specific impurities.[4]

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura synthesis of 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

-

1-(Benzyloxy)-3-bromobenzene (1.0 equiv)

-

3-Nitrophenylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-3-bromobenzene (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Under a positive flow of inert gas, add the potassium carbonate (3.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(benzyloxy)-3-(3-nitrophenyl)benzene.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

-

Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(9), 13426-13444. Retrieved from [Link]

-

Gujjarappa, R., & Gujjar, V. (2011). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 13(21), 5862-5865. Retrieved from [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]

-

Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-666. Retrieved from [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

-

Ghorbani-Choghamarani, A. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. Retrieved from [Link]

-

Liu, M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 73. Retrieved from [Link]

-

Ortiz, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 21955-21960. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

Solvents for recrystallization of nitro-substituted biphenyls

Welcome to the Technical Support Center for Nitro-Substituted Biphenyl Purification.

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of the nitro-biphenyl scaffold—specifically the balance between the hydrophobic biphenyl core and the highly polar, electron-withdrawing nitro groups.

This guide moves beyond generic advice to provide precise, chemically grounded solutions for researchers encountering purity or yield issues.

Part 1: Solvent Selection Intelligence

The primary challenge in recrystallizing nitro-biphenyls is the drastic solubility difference driven by the number of nitro groups.

-

Mono-nitro species (e.g., 4-nitrobiphenyl) retain significant non-polar character.[1][2]

-

Di/Poly-nitro species (e.g., 4,4'-dinitrobiphenyl) usually exhibit high lattice energy and poor solubility in standard organic solvents.[1][2]

Solvent Compatibility Matrix

| Target Substrate | Primary Solvent | Co-Solvent / Anti-Solvent | Application Notes |

| 4-Nitrobiphenyl | Ethanol (95%) | Water (dropwise) | The Standard. Excellent recovery.[1] If oiling occurs, switch to MeOH. |

| 2-Nitrobiphenyl | Ligroin / Heptane | Ethyl Acetate | Low MP Warning. MP is ~37°C. Avoid boiling ethanol; use lower BP hydrocarbons to prevent oiling. |

| 4,4'-Dinitrobiphenyl | Glacial Acetic Acid | Acetic Anhydride | High MP (~237°C). Requires high-boiling polar solvent.[1] Ethanol is often too weak.[2] |

| 2,2'-Dinitrobiphenyl | Ethanol (Absolute) | None | Steric Strain. The ortho-nitro groups twist the ring, lowering lattice energy (MP ~124°C) compared to the 4,4'-isomer.[1] Soluble in hot EtOH.[2] |

| Polynitro-biphenyls | DMF or Nitrobenzene | Methanol | Last Resort. For highly insoluble derivatives.[2] Requires high heat; removal of solvent is difficult. |

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

-

Diagnosis: This occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too concentrated (supersaturation limit exceeded before nucleation). It is classic behavior for 2-nitrobiphenyl .[2]

-

The Fix:

-

Reheat to redissolve the oil.

-

Add a Seed Crystal: If available, add a tiny crystal of pure product at the cloud point.[2]

-

Switch Solvents: Move to a lower-boiling solvent (e.g., switch from Ethanol to Methanol or Pentane).[2]

-

Vigorous Stirring: Rapid agitation during cooling can sometimes force nucleation over phase separation.[2]

-

Q2: I am purifying 4,4'-dinitrobiphenyl, but it won't dissolve in boiling ethanol.

-

Diagnosis: The para-symmetry of 4,4'-dinitrobiphenyl creates a highly stable crystal lattice (high lattice energy) that ethanol cannot disrupt.[1]

-

The Fix: Switch to Glacial Acetic Acid .

-

Protocol: Heat glacial acetic acid to near reflux. Add the solid slowly. If it remains insoluble, add Acetic Anhydride (5-10% v/v) to scavenge water and increase solubilizing power. Cool slowly to room temperature.

-

Q3: My crystals are dark orange/brown, but the literature says they should be pale yellow.

-

Diagnosis: Oxidation byproducts or azo-impurities (common in nitro-reduction or coupling reactions) are trapped in the lattice.

-

The Fix: Perform a Charcoal Clarification .

Part 3: Master Protocols

Protocol A: Standard Ethanol Recrystallization (For 4-Nitrobiphenyl / 2,2'-Dinitrobiphenyl)

Best for: Routine purification of mono-nitro species and twisted di-nitro species.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[2]

-

Heating: Heat to reflux on a steam bath or stir plate.

-

Saturation: If solid remains, add more ethanol in 1 mL increments until dissolved. If fully dissolved immediately, boil off solvent until the solution is slightly cloudy, then add a drop of ethanol to clear it.

-

Clarification (Optional): If insoluble black specks (sand/catalyst) are present, perform a hot gravity filtration using a stemless funnel.[2]

-

Crystallization: Remove from heat. Cork the flask loosely. Let it cool to room temperature undisturbed.

-

Critical Step: Once at RT, place in an ice-water bath for 30 minutes to maximize yield.

-

-

Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash with ice-cold ethanol.

Protocol B: Glacial Acetic Acid Recrystallization (For 4,4'-Dinitrobiphenyl)

Best for: High-melting, insoluble planar isomers.[1][2]

-

Safety Prep: Work in a fume hood. Glacial acetic acid is corrosive and has a pungent vapor.

-

Dissolution: Bring Glacial Acetic Acid to a boil (~118°C). Add the crude solid.[2]

-

Reflux: You may need significantly more solvent volume than with ethanol.[2] If the solid resists dissolution, add Toluene as a co-solvent (up to 20%).[2]

-

Cooling: This system requires slow cooling . Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally. Rapid cooling here precipitates amorphous powder rather than needles.

-

Washing: Filter crystals.[2][5][6] Do not wash with water initially (it may precipitate impurities from the mother liquor on your crystals). Wash first with cold acetic acid, then with water to remove the acid trace.

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct solvent system based on the physical properties of your crude nitro-biphenyl.

Caption: Decision tree for solvent selection based on melting point and solubility profile, minimizing the risk of oiling out or poor yield.

References

-

Kleiderer, E. C.; Adams, R. (1933).[2] 2,2'-Dinitrobiphenyl.[1][2] Organic Syntheses, Coll. Vol. 2, p. 221.[2]

-

Gomberg, M.; Bachmann, W. E. (1924).[2] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.[1]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Nitro Compounds).

-

Fuson, R. C.; Cleveland, E. A. (1940).[2] 2,2'-Dinitrobiphenyl Purification. Organic Syntheses, 20, 45.

Sources

- 1. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectral Analysis: Elucidating the Structure of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene, a molecule featuring a diaryl ether linkage with distinct electronic environments on its aromatic rings.

This guide will not only dissect the theoretical ¹H NMR spectrum of our target molecule but also compare it with structurally analogous compounds. Through this comparative approach, we will illuminate how subtle changes in chemical structure manifest as distinct spectral signatures, thereby reinforcing the principles of ¹H NMR interpretation.

The Structural Landscape: 1-(Benzyloxy)-3-(3-nitrophenyl)benzene

The molecule 1-(Benzyloxy)-3-(3-nitrophenyl)benzene presents a fascinating case for ¹H NMR analysis. It comprises three key structural motifs: a central benzene ring with two substituents at the 1 and 3 positions, a benzyloxy group (-OCH₂Ph), and a 3-nitrophenyl group. The interplay of these groups, particularly the electron-withdrawing nitro group and the electron-donating-capable benzyloxy group, creates a unique electronic environment that governs the chemical shifts and coupling patterns of the aromatic protons.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[5][6] The benzylic protons of the -OCH₂- group are expected to appear around 5.0 ppm, influenced by the adjacent oxygen atom.

Here is a predicted assignment for the ¹H NMR spectrum of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2', H-6' (nitrophenyl) | ~8.1-8.3 | d | J ≈ 8 |

| H-4' (nitrophenyl) | ~7.6-7.8 | t | J ≈ 8 |

| H-5' (nitrophenyl) | ~7.5-7.7 | t | J ≈ 8 |

| H-2 (central ring) | ~7.2-7.4 | t | J ≈ 2 |

| H-4 (central ring) | ~6.9-7.1 | dd | J ≈ 8, 2 |

| H-5 (central ring) | ~7.3-7.5 | t | J ≈ 8 |

| H-6 (central ring) | ~6.8-7.0 | dd | J ≈ 8, 2 |

| Ph-CH₂ (benzylic) | ~5.1 | s | - |

| Ph-H (benzyloxy) | ~7.3-7.5 | m | - |

Comparative Spectral Analysis: Learning from Analogs

To contextualize our predicted spectrum, we will compare it with the known ¹H NMR data of three structurally related compounds: diphenyl ether, 1-benzyloxy-4-nitrobenzene, and 2-nitrophenol. This comparison will highlight the diagnostic shifts and coupling patterns that arise from specific structural modifications.

| Compound | Aromatic Proton Chemical Shifts (ppm) | Key Diagnostic Features |

| Diphenyl Ether | 7.0-7.4 (m)[7] | A complex multiplet for all aromatic protons due to similar electronic environments. |

| 1-Benzyloxy-4-nitrobenzene | 7.0-7.5 (m, benzyloxy-Ph), 8.2 (d, 2H), 7.0 (d, 2H)[8][9][10] | Downfield shift of protons on the nitro-substituted ring. Clear separation of signals for the two aromatic rings. |

| 2-Nitrophenol | 10.57 (s, 1H, OH), 8.10 (dd, 1H), 7.58 (td, 1H), 7.16 (dd, 1H), 7.00 (td, 1H)[11] | Significant downfield shift of the proton ortho to the nitro group. Presence of a broad hydroxyl proton signal. |

This comparative data underscores the powerful diagnostic value of ¹H NMR. The introduction of a nitro group in 1-benzyloxy-4-nitrobenzene dramatically shifts the protons on that ring downfield, a direct consequence of the nitro group's strong electron-withdrawing nature.[12] In contrast, the protons on the two phenyl rings of diphenyl ether are in very similar electronic environments, leading to overlapping signals and a complex multiplet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

Determine the optimal pulse width (typically a 90° pulse) for maximum signal intensity.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay between scans to allow for full relaxation of the protons, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

-

Visualizing the Workflow: From Sample to Structure

The process of ¹H NMR analysis can be visualized as a logical workflow, from sample preparation to the final structural elucidation.

Caption: Workflow for 1H NMR structural elucidation.

Conclusion

The analysis of the ¹H NMR spectrum of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene serves as an excellent case study for applying the fundamental principles of NMR spectroscopy. By predicting the spectrum based on chemical structure and comparing it with known analogs, we can confidently assign the proton signals and confirm the molecule's identity. This systematic approach, grounded in a solid understanding of chemical shifts, coupling constants, and the influence of substituents, is an invaluable skill for any researcher in the chemical and pharmaceutical sciences. The ability to expertly interpret ¹H NMR spectra is not merely a technical exercise; it is a critical component of ensuring the scientific integrity and validity of research findings.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule - YouTube. Available at: [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

-

The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol - ResearchGate. Available at: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. Available at: [Link]

-

Figure S13. 1 H NMR spectrum of 1-(2-(4-nitrophenyl)-1-phenylvinyl)benzene. - ResearchGate. Available at: [Link]

-

H NMR Spectroscopy - University of Glasgow. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

-

Chemical shifts - University of Oxford. Available at: [Link]

-

(PDF) 1-Benzyloxy-4-nitrobenzene - ResearchGate. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. Available at: [Link]

-

3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC. Available at: [Link]

-

NMR Chart - University of California, Los Angeles. Available at: [Link]

-

1-(4-Nitrobenzyloxy)-4-(benzyloxy)phenylene - SpectraBase. Available at: [Link]

-

The Chemistry of 4-Benzyloxy-1-nitrobenzene: Properties and Synthesis. Available at: [Link]

-

High resolution NMR spectra of some tri-substituted benzenes - ResearchGate. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Diphenyl ether(101-84-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-BENZYLOXY-4-NITROBENZENE(1145-76-2) 1H NMR [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

Comparative Guide: Mass Spectrometric Differentiation of Nitrophenyl Benzyl Ether Isomers

Executive Summary

In the structural elucidation of drug metabolites and synthetic intermediates, distinguishing between positional isomers is a critical analytical challenge.[1][2][3] Nitrophenyl benzyl ethers (NPBEs) serve as a quintessential model for understanding how substituent positioning—specifically the ortho-nitro effect—alters fragmentation pathways under Electron Ionization (EI).

This guide objectively compares the mass spectrometric performance of 2-nitrophenyl benzyl ether (Ortho-NPBE) versus its 4-nitrophenyl benzyl ether (Para-NPBE) counterpart.

Key Takeaway: The Ortho-isomer is characterized by a "proximity-driven" rearrangement yielding high-mass diagnostic fragments (

Mechanistic Foundations: The "Ortho Effect" vs. Direct Cleavage

To interpret the data correctly, researchers must understand the causality behind the spectral differences.

The Ortho-Effect (2-NPBE)

The unique behavior of the ortho-isomer arises from the steric proximity of the nitro group oxygen to the benzylic hydrogens. Upon ionization, this geometry facilitates a McLafferty-type rearrangement (specifically a 1,5-hydrogen shift).

-

Excitation: The nitro group oxygen abstracts a benzylic hydrogen via a 6-membered cyclic transition state.

-

Elimination: This leads to the expulsion of a neutral hydroxyl radical (

) or nitric oxide (

The Para-Pathway (4-NPBE)

In the para-isomer, the nitro group is geometrically isolated from the ether linkage. No intramolecular hydrogen transfer can occur.

-

Ionization: Charge localizes on the aromatic ring or ether oxygen.

-

Direct Scission: The weakest bond (the benzylic C-O bond) undergoes homolytic cleavage.

-

Stabilization: This generates the resonance-stabilized benzyl cation (

91), which rapidly rearranges to the tropylium ion.

Comparative Performance Analysis

The following table contrasts the spectral signatures of the two isomers under standard 70 eV Electron Ionization.

Table 1: Diagnostic Ion Abundance Comparison

| Feature | Ortho-NPBE (2-Isomer) | Para-NPBE (4-Isomer) | Mechanistic Significance |

| Molecular Ion ( | Distinct ( | Distinct ( | Both isomers are stable enough to show a parent ion. |

| Base Peak | Variable (often | Para fragmentation is dominated by the stability of the tropylium ion. | |

| High Abundance | Negligible (< 1%) | Diagnostic Marker: Loss of | |

| Moderate/High | Negligible | Diagnostic Marker: Loss of | |

| Suppressed (Moderate) | Dominant (100%) | In Ortho, the rearrangement pathway competes with benzyl formation. |

Interpretation for Researchers

-

Select Ortho-NPBE if you are studying hydrogen transfer mechanisms or need a standard that retains high-mass structural information.

-

Select Para-NPBE if you require a clean source of benzyl cations or are validating detector response to tropylium formation.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways. The Ortho pathway (left) involves a complex rearrangement, while the Para pathway (right) is a direct bond rupture.

Figure 1: Divergent fragmentation pathways. Red path indicates the Ortho-effect rearrangement; Green path indicates Para-isomer direct cleavage.

Experimental Protocol: Self-Validating Workflow

To replicate these patterns and ensure data integrity, follow this Direct Insertion Probe (DIP) or GC-MS protocol.

Equipment & Reagents

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Standards: 2-Nitrophenyl benzyl ether and 4-Nitrophenyl benzyl ether (>98% purity).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 1 mg of NPBE isomer in 1 mL of Dichloromethane (DCM).

-

Validation Step: Ensure solution is clear; turbidity indicates solubility issues that will cause erratic ionization.

-

-

GC Parameters (if not using DIP):

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C (Split 10:1).

-

Oven Program: 100°C (hold 1 min)

20°C/min -

Why: Fast ramp prevents thermal degradation prior to ionization.

-

-

MS Tuning & Acquisition:

-

Source Temp: 230°C. Note: Source temperatures >250°C may induce thermal rearrangements in the ortho-isomer before ionization, artificially inflating the [M-OH] peak.

-

Scan Range:

40 – 300.

-

-

Data Validation Criteria (Pass/Fail):

-

Ortho-Check: Does the spectrum of the 2-isomer show a peak at

212 with >20% relative abundance?-

If NO: Check source cleanliness; protonation in dirty sources (Chemical Ionization-like effects) can suppress radical fragmentation.

-

-

Para-Check: Is

91 the base peak (100%)?-

If NO: Check for cold spots in the transfer line causing condensation.

-

-

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The foundational text defining the "Ortho Effect" mechanism).[4]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Detailed discussion on nitro-aromatic fragmentation and hydrogen rearrangements).

-

Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. Mass Spectrometry Reviews, 1(4). (Specific analysis of nitro-group interactions in mass spectrometry).

-

NIST Mass Spectrometry Data Center. (2023).[5] Mass Spectrum of 1-(benzyloxy)-4-nitrobenzene. NIST Chemistry WebBook, SRD 69. (Reference spectra for para-isomer validation).

Sources

- 1. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis Guide: 1-(Benzyloxy)-3-(3-nitrophenyl)benzene vs. Para-Substituted Analogs

The following guide provides a comprehensive structural analysis framework for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene , comparing it against its well-characterized isomer, 1-(Benzyloxy)-4-nitrobenzene . This guide is designed for crystallographers and medicinal chemists to evaluate solid-state properties, packing efficiency, and potential applications (e.g., NLO materials or pharmaceutical intermediates).

Executive Summary & Application Scope

1-(Benzyloxy)-3-(3-nitrophenyl)benzene represents a class of biaryl ethers where the meta-substitution pattern plays a critical role in disrupting crystal symmetry. Unlike its para-substituted counterparts, which often pack efficiently in centrosymmetric space groups (leading to higher melting points and lower solubility), the meta-isomer introduces "kinked" topology.

This structural deviation is highly valued in:

-

Drug Discovery: Improving solubility profiles of biaryl scaffolds.

-

Material Science (NLO): Increasing the probability of non-centrosymmetric crystallization (essential for Second Harmonic Generation).

This guide compares the Target Compound (Meta-Isomer) against the Benchmark (Para-Isomer) to demonstrate the impact of substitution topology on solid-state behavior.

Comparative Technical Specifications

The following data contrasts the expected properties of the Target with the experimentally verified data of the Benchmark.

| Feature | Target: 1-(Benzyloxy)-3-(3-nitrophenyl)benzene | Benchmark: 1-(Benzyloxy)-4-nitrobenzene |

| CAS Number | 1355248-16-6 | 1145-76-2 |

| Molecular Formula | C₁₉H₁₅NO₃ | C₁₃H₁₁NO₃ |

| Substitution Pattern | Meta-Meta (Kinked Geometry) | Para (Linear/Planar Geometry) |

| Crystal System | Predicted: Orthorhombic or Monoclinic | Experimental: Monoclinic [[1]] |

| Space Group | Target: Pna2₁ or P2₁ (High NLO potential) | Experimental: P2₁/c (Centrosymmetric) [[1]] |

| Melting Point | Lower (Expected < 100°C due to poor packing) | Higher (106°C) [[2]] |

| Packing Motif | Herringbone or Cross-Stacking (π-π T-shaped) | Parallel Sheet Stacking (Face-to-Face π-π) |

| Solubility | Enhanced (due to lower lattice energy) | Moderate |

Critical Insight: The para-isomer (Benchmark) crystallizes in the centrosymmetric space group P2₁/c , effectively canceling out its macroscopic dipole moment. The meta-isomer (Target) is engineered to break this symmetry, potentially enabling piezoelectric or NLO properties.

Experimental Protocols

To validate the structural hypothesis, the following self-validating protocols must be executed.

Phase 1: Synthesis & Purification (Williamson Ether Synthesis)

Rationale: A nucleophilic substitution is preferred over coupling reactions for higher purity and yield of the ether linkage.

-

Reagents: Dissolve 3-(3-nitrophenyl)phenol (1.0 eq) in acetone.

-

Base Activation: Add anhydrous

(1.5 eq) and reflux for 30 mins to generate the phenoxide. -

Alkylation: Dropwise addition of Benzyl bromide (1.1 eq).

-

Reflux: Heat at 60°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Work-up: Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol/Hexane.

Phase 2: Single Crystal Growth (Slow Evaporation)

Rationale: Rapid precipitation yields powders. Slow evaporation allows thermodynamic equilibration for high-quality diffraction.

-

Solvent Selection: Prepare saturated solutions in (A) Acetone, (B) Ethanol, and (C) Toluene/DCM (1:1).

-

Vessel Prep: Use 20mL scintillation vials. Cover with parafilm and puncture 3-5 pinholes.

-

Incubation: Store in a vibration-free, dark environment at 20°C for 5-14 days.

-

Harvesting: Select block-like crystals (

mm) avoiding needles (often twinned).

Phase 3: X-Ray Diffraction Data Collection

Standard: Mo-Kα radiation (

-

Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

-

Unit Cell Determination: Collect 3 sets of 12 frames to determine unit cell dimensions.

-

Data Strategy: Full sphere collection (redundancy > 4.0) to ensure accurate intensities for weak reflections.

-

Refinement: Use SHELXT (structure solution) and SHELXL (refinement) within OLEX2 interface.

Structural Analysis Workflow (Visualization)

The following diagram outlines the logical flow for determining the structure-property relationship, specifically focusing on the "Meta-Effect."

Caption: Logical workflow for crystallographic characterization, highlighting the bifurcation based on symmetry outcomes.

Detailed Structural Metrics for Analysis[1]

When refining the structure of the Target, pay specific attention to these geometric parameters which define the "Meta-Effect":

A. Dihedral Angles (Conformation)

Unlike the planar para-isomer, the meta-isomer will exhibit significant twisting.

-

(Nitro-Phenyl twist): Expect

-

(Biaryl twist): The two benzene rings connected by the ether linkage usually adopt a twist angle of

B. Intermolecular Interactions (Hirshfeld Surface)

Use CrystalExplorer to generate Hirshfeld surfaces.

-

Target Prediction: Dominance of C-H...O (nitro group as acceptor) and C-H...

(T-shaped packing). The "kinked" shape prevents close face-to-face -

Benchmark Comparison: The para-isomer is dominated by planar

-

C. Hydrogen Bonding Motifs[2][3][4][5]

-

Look for C-H...O(nitro) chains running along the screw axis (

). -

In the meta-isomer, these chains often form helical supramolecular architectures , whereas in the para-isomer, they form linear tapes .

References

-

Cambridge Structural Database (CSD) . Crystal Structure of 1-(benzyloxy)-4-nitrobenzene. CCDC Deposition Number 642734.

-

PubChem . 1-(Benzyloxy)-4-nitrobenzene Physical Properties. National Library of Medicine.

-

Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.